molecular formula C22H29N3 B4816737 1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B4816737
M. Wt: 335.5 g/mol
InChI Key: PUQXWUWIQUIUSP-UHFFFAOYSA-N
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Description

1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexyl bromide.

    Synthesis of the Piperazine Derivative: The 4-phenylcyclohexyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(4-Phenylcyclohexyl)piperazine.

    Introduction of the Pyridinylmethyl Group: Finally, the 1-(4-Phenylcyclohexyl)piperazine is reacted with pyridine-4-carboxaldehyde under reductive amination conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced derivatives with saturated bonds

    Substitution: Formation of N-alkylated piperazine derivatives

Scientific Research Applications

1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylcyclohexyl)piperazine: Lacks the pyridinylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the phenylcyclohexyl group, which may reduce its potential interactions with certain biological targets.

Uniqueness

1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine stands out due to its dual substitution pattern, combining the properties of both phenylcyclohexyl and pyridinylmethyl groups. This unique structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-2-4-20(5-3-1)21-6-8-22(9-7-21)25-16-14-24(15-17-25)18-19-10-12-23-13-11-19/h1-5,10-13,21-22H,6-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQXWUWIQUIUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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